N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[7-ethyl-6-(4-fluorophenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN4O2/c1-2-14-19(11-3-6-13(24)7-4-11)27-28-17(21(30)26-20(14)28)10-18(29)25-16-8-5-12(22)9-15(16)23/h3-9,17H,2,10H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTROQYIYFOWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyrazol core, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Common reagents used in these reactions include various chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycle Diversity
- The target’s imidazo[1,2-b]pyrazole core is distinct from imidazo[2,1-b][1,3]thiazole () and 1,2,3-triazole (). The fused pyrazole-imidazole system offers a balance of rigidity and hydrogen-bonding capacity, whereas triazole-based analogs prioritize synthetic accessibility .
- Pyrazolo[3,4-d]pyrimidine derivatives () exhibit larger aromatic systems, favoring kinase inhibition but complicating solubility .
Substituent Effects
- Halogenation: The target’s 2,4-dichlorophenyl group increases lipophilicity (ClogP ~4.2) compared to mono-halogenated analogs (e.g., ’s 4-fluorophenyl, ClogP ~3.1). This may enhance membrane permeability but reduce aqueous solubility .
- Bulky Groups : The 7-ethyl substituent in the target compound likely improves metabolic stability over smaller methyl groups (), albeit at the cost of steric hindrance .
Functional Group Contributions
- Amide Linkers : All compounds feature acetamide groups, critical for target binding. However, the target’s N-(2,4-dichlorophenyl) substitution introduces steric and electronic effects absent in simpler phenylacetamides ().
- Oxo Group : The target’s 2-oxo moiety enables hydrogen bonding, akin to the thiazole ring in ’s compound, which may stabilize protein-ligand interactions .
Physicochemical Properties
- Solubility : ’s high-melting-point compound (302–304°C) suggests low solubility, whereas the target’s dichlorophenyl group may further exacerbate this issue compared to less halogenated analogs .
- Synthetic Accessibility : ’s triazole-based compound is synthesized via 1,3-dipolar cycloaddition, a robust method compared to the multi-step routes required for fused bicyclic cores like the target’s .
Biological Activity
N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes imidazole and pyrazole moieties. Its molecular formula is with a CAS Registry Number of 53597-28-7. The presence of halogenated phenyl rings suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Anticancer Activity : The compound has shown promising anticancer properties in various cell lines. It exhibits cytotoxic effects that are comparable or superior to established chemotherapeutics. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research has suggested that the compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : Studies indicate that the compound induces apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases.
- Antimicrobial Mechanism : The antimicrobial activity is hypothesized to result from disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Jurkat Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in Jurkat cells, with an IC50 value under 10 µM. Flow cytometry analysis confirmed increased apoptosis rates following treatment.
- In Vivo Efficacy : In animal models, the administration of the compound led to tumor regression in xenograft models, suggesting potential for therapeutic applications in oncology.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can experimental design optimize yield and purity?
- Methodological Answer : The synthesis of imidazo-pyrazole-acetamide derivatives typically involves multi-step protocols. A plausible route includes:
Imidazo[1,2-b]pyrazole core formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions.
Acetamide linkage : Coupling the core with 2,4-dichloroaniline via nucleophilic acyl substitution, using carbodiimide-based coupling agents (e.g., EDC/HOBt).
To optimize yield and purity, employ Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables (e.g., temperature, stoichiometry, solvent polarity). Flow chemistry systems can enhance reproducibility and scalability by minimizing side reactions .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography : For unambiguous confirmation of the 3D structure (e.g., bond angles, dihedral angles). Similar imidazo-pyrazole derivatives have been resolved via single-crystal X-ray diffraction .
- NMR spectroscopy : Compare experimental - and -NMR shifts with density functional theory (DFT)-predicted values. For example, aromatic protons in the dichlorophenyl group typically appear at δ 7.2–7.8 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]) with < 5 ppm error.
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer : Solubility can be assessed in dimethyl sulfoxide (DMSO, primary stock) followed by dilution in aqueous buffers (pH 7.4). Stability studies should include:
- HPLC-UV : Monitor degradation under stress conditions (e.g., 40°C, 75% humidity) over 14 days.
- LC-MS : Identify degradation products (e.g., hydrolysis of the acetamide bond).
Refer to Pharmacopeial guidelines for accelerated stability testing protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., kinases, GPCRs). Prioritize targets based on structural homology to known imidazo-pyrazole interactors.
- HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict reactivity and charge transfer potential. For example, a narrow HOMO-LUMO gap (< 4 eV) suggests high electrophilicity, relevant for covalent inhibitor design .
- Molecular Electrostatic Potential (MESP) : Map electron-rich regions to infer hydrogen-bonding sites .
Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Metabolic instability : Perform microsomal stability assays (human liver microsomes) to identify rapid clearance.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu). High binding (>95%) reduces free drug availability.
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Integrate in vitro IC values with in vivo exposure data (AUC, C) to refine dosing regimens.
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Methodological Answer : Focus on modular substitutions:
- Dichlorophenyl group : Replace with bioisosteres (e.g., trifluoromethyl) to enhance lipophilicity and blood-brain barrier penetration.
- Fluorophenyl moiety : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking with aromatic residues in target proteins.
- Imidazo-pyrazole core : Explore alkylation at the N-1 position to sterically block metabolic oxidation.
Validate SAR using 3D-QSAR models (e.g., CoMFA, CoMSIA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
